4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 4-position and a cyclohexylethyl group at the 7-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
α-Alkylation: Diethyl malonate undergoes α-alkylation to introduce the desired substituents.
Cyclization: The alkylated product is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.
Chlorination: The cyclized product is chlorinated to introduce the chloro group at the 4-position.
Substitution: The final step involves the substitution of the desired group at the 7-position, such as the cyclohexylethyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the pyrrolo[2,3-d]pyrimidine core.
Comparison with Similar Compounds
4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the nature and position of substituents.
Pyrimido[4,5-d]pyrimidines: These are bicyclic compounds with two fused pyrimidine rings and exhibit different biological activities.
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in the ring structure and are known for their unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H18ClN3 |
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Molecular Weight |
263.76 g/mol |
IUPAC Name |
4-chloro-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H18ClN3/c15-13-12-7-9-18(14(12)17-10-16-13)8-6-11-4-2-1-3-5-11/h7,9-11H,1-6,8H2 |
InChI Key |
PWIDEYUYAXZZND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C=CC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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